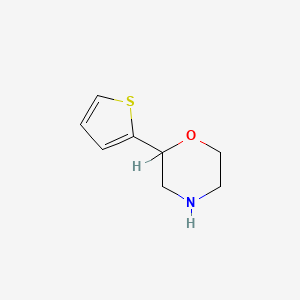

2-(Tiofen-2-il)morfolina

Descripción general

Descripción

2-(Thiophen-2-yl)morpholine is a heterocyclic compound that features a morpholine ring substituted with a thiophene group at the second position

Aplicaciones Científicas De Investigación

2-(Thiophen-2-yl)morpholine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mecanismo De Acción

Target of Action

2-(Thiophen-2-yl)morpholine is a thiophene-based compound . Thiophene derivatives have been recognized as a potential class of biologically active compounds, playing a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Specifically, substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives have been synthesized as potential dual PI3Kα/mTOR inhibitors . The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) have been regarded as promising targets for the treatment of cancer .

Mode of Action

It is suggested that the compound targets qcrb, a subunit of the menaquinol cytochrome c oxidoreductase, part of the bc1-aa3-type cytochrome c oxidase complex that is responsible for driving oxygen-dependent respiration .

Biochemical Pathways

The biochemical pathways affected by 2-(Thiophen-2-yl)morpholine are related to its inhibition of PI3Kα/mTOR. The PI3K pathway is involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important pathway in the development of cancer . By inhibiting PI3Kα/mTOR, the compound could potentially disrupt these processes, leading to the inhibition of cancer cell growth .

Result of Action

The result of the action of 2-(Thiophen-2-yl)morpholine is the inhibition of cancer cell growth due to its potential dual inhibition of PI3Kα/mTOR . This could lead to the death of cancer cells, thereby potentially treating the disease .

Análisis Bioquímico

Biochemical Properties

2-(Thiophen-2-yl)morpholine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, 2-(Thiophen-2-yl)morpholine can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes . Additionally, it has been shown to bind to proteins involved in cell signaling pathways, thereby modulating their activity .

Cellular Effects

The effects of 2-(Thiophen-2-yl)morpholine on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(Thiophen-2-yl)morpholine has been found to modulate the activity of kinases involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression profiles, affecting cellular responses to external stimuli . Furthermore, it impacts cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites .

Molecular Mechanism

At the molecular level, 2-(Thiophen-2-yl)morpholine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, 2-(Thiophen-2-yl)morpholine can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can activate certain receptors, leading to downstream signaling events that alter gene expression and cellular responses . These interactions highlight the compound’s versatility in modulating biochemical pathways.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(Thiophen-2-yl)morpholine in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy . In vitro and in vivo studies have demonstrated that 2-(Thiophen-2-yl)morpholine can have long-term effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(Thiophen-2-yl)morpholine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, with significant biochemical activity . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical activity without inducing toxicity . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-(Thiophen-2-yl)morpholine is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels . The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(Thiophen-2-yl)morpholine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Additionally, binding proteins can facilitate its distribution within tissues, affecting its localization and accumulation . These interactions are crucial for understanding the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 2-(Thiophen-2-yl)morpholine is essential for its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct 2-(Thiophen-2-yl)morpholine to specific organelles, where it exerts its biochemical effects . Understanding its subcellular localization is vital for elucidating its mechanism of action and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)morpholine typically involves the reaction of morpholine with thiophene derivatives. One common method is the nucleophilic substitution reaction where morpholine reacts with 2-bromothiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of 2-(Thiophen-2-yl)morpholine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Thiophen-2-yl)morpholine undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydrothiophene derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products:

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Various substituted thiophene derivatives depending on the substituent introduced.

Comparación Con Compuestos Similares

Thiophene: A simpler analog without the morpholine ring.

Morpholine: A simpler analog without the thiophene ring.

2-(Thiophen-2-yl)pyridine: Similar structure but with a pyridine ring instead of morpholine.

Uniqueness: 2-(Thiophen-2-yl)morpholine combines the properties of both thiophene and morpholine, offering unique chemical reactivity and potential applications. Its dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.

Propiedades

IUPAC Name |

2-thiophen-2-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAULEGLRQCXKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388906 | |

| Record name | 2-(Thiophen-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76175-49-0 | |

| Record name | 2-(Thiophen-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(dimethylamino)phenyl]propan-1-ol](/img/structure/B1274178.png)